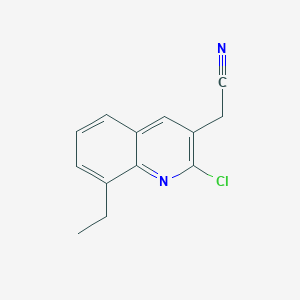

2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile

Description

2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile is a quinoline-based nitrile derivative characterized by a chloro substituent at the 2-position and an ethyl group at the 8-position of the quinoline ring. The quinoline scaffold is known for its aromatic heterocyclic structure, which confers unique electronic properties and reactivity. The nitrile (-CN) group at the acetonitrile moiety enhances polarity, influencing solubility and interaction with biological targets.

Properties

Molecular Formula |

C13H11ClN2 |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

2-(2-chloro-8-ethylquinolin-3-yl)acetonitrile |

InChI |

InChI=1S/C13H11ClN2/c1-2-9-4-3-5-10-8-11(6-7-15)13(14)16-12(9)10/h3-5,8H,2,6H2,1H3 |

InChI Key |

ZPERMOICESMPAA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)CC#N |

Origin of Product |

United States |

Biological Activity

2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile is C₁₃H₁₁ClN₂, with a molecular weight of 232.69 g/mol. The compound features a chloro-substituted quinoline moiety and an acetonitrile group, which enhance its reactivity and biological potential. The presence of the chloro group at the second position of the quinoline ring is particularly noteworthy as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds similar to 2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Antimalarial Efficacy : The compound has shown promising results in inhibiting Plasmodium species, with structure-activity relationship studies indicating that modifications can enhance potency against malaria .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial and fungal strains |

| Antimalarial | Potent against Plasmodium species; SAR indicates enhanced efficacy with structural modifications |

Structure-Activity Relationship (SAR)

The SAR studies focus on how variations in the chemical structure affect biological activity. For instance, modifications to the quinoline ring or the introduction of different substituents can significantly alter the compound's efficacy.

Case Study: Antimalarial Activity

In one study, various analogues of quinoline were synthesized and tested for their antimalarial activity. The introduction of electron-withdrawing groups, such as fluorine or chlorine, at specific positions on the quinoline ring was found to enhance antiplasmodial activity. For example, a chlorostyrylquinoline derivative exhibited improved activity compared to its non-chlorinated counterpart .

The mechanism by which 2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease processes. Molecular docking simulations have been employed to predict binding affinities to various biological targets, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Heterocycle |

|---|---|---|---|---|---|

| 2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile | - | C₁₃H₁₁ClN₂ | 230.70 | Chloro (C2), Ethyl (C8) | Quinoline |

| 2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile | 1017329-57-5 | C₁₂H₉ClN₂ | 216.67 | Chloro (C2), Methyl (C8) | Quinoline |

| 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile | 1000529-85-0 | C₈H₇ClN₂ | 166.61 | Chloro (C6), Methyl (C2) | Pyridine |

| 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | 878259-12-2 | C₁₀H₈ClNO₂ | 209.63 | Chloro (C8) | Benzodioxin |

Key Observations :

Heterocycle Variations: The quinoline ring (10-π-electron system) in the target compound contrasts with pyridine (6-membered) and benzodioxin (oxygen-containing bicyclic) systems. Quinoline’s extended conjugation enhances stability and electronic delocalization compared to pyridine or benzodioxin .

Substituent Effects: Ethyl vs. Methyl: The ethyl group in the target compound increases steric bulk and lipophilicity compared to its methyl analog (216.67 vs. 230.70 molecular weight). This may influence solubility and metabolic stability in pharmaceutical applications . Chloro Position: Chloro at C2 in quinoline derivatives directs electrophilic substitution to the C5 and C7 positions, whereas pyridine analogs (chloro at C6) exhibit distinct regioselectivity .

Electronic and Reactivity Profiles

Table 2: Inferred Electronic Properties Based on Structural Analogues

| Compound | HOMO-LUMO Gap (eV)* | Electron Density Distribution | Reactivity Insights |

|---|---|---|---|

| Quinoline derivatives (e.g., target) | ~4.5–5.0 | Localized on quinoline ring | Susceptible to nucleophilic attack at nitrile group |

| Pyridine derivatives | ~5.0–5.5 | Delocalized in pyridine core | Enhanced electrophilic substitution at C4 |

| Benzodioxin derivatives | ~4.0–4.5 | Polarized near oxygen atoms | Oxidative degradation likely |

*Values extrapolated from DFT studies on analogous compounds .

Key Insights :

- The target compound’s HOMO-LUMO gap (estimated via quinoline-based DFT studies) suggests moderate reactivity, with electron density concentrated on the quinoline ring. This aligns with observed reactivity in nitrile-quinoline hybrids, where the nitrile group participates in cycloaddition or hydrolysis reactions .

- Pyridine derivatives exhibit higher HOMO-LUMO gaps, reducing electrophilicity but favoring aromatic substitution patterns .

Notes

Further studies are needed to elucidate the target compound’s biological activity and synthetic optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.